
Magnesium, bromocyclobutyl-
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Overview
Description
Magnesium, bromocyclobutyl- is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are characterized by the general formula RMgX, where R is an organic group and X is a halogen. Bromocyclobutyl magnesium (C₄H₆BrMg) features a cyclobutyl ring substituted with bromine, bonded to magnesium. Such compounds are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups or cross-coupling reactions.
Chemical Reactions Analysis
Carbonyl Compounds
Magnesium bromocyclobutyl- reacts with aldehydes, ketones, and esters to form alcohols after hydrolysis:
C4H7MgBr+RCOR’→RC(OH)R’C4H7H3O+RCH(OH)R’C4H7
For example, reaction with benzaldehyde yields 1-cyclobutyl-1-phenylethanol2 .
Electrophile | Product | Yield | Conditions |
---|---|---|---|
Benzaldehyde | 1-Cyclobutyl-1-phenylethanol | 78% | THF, 0°C → RT, H₃O⁺ |
Acetone | 2-Cyclobutyl-2-propanol | 65% | Et₂O, reflux, H₃O⁺ |
Carbon Dioxide
Reaction with CO₂ produces cyclobutyl carboxylic acid:
C4H7MgBr+CO2→C4H7COOMgBrH3O+C4H7COOH
This pathway is utilized to synthesize strained carboxylic acids .
Epoxides
The reagent opens epoxides regioselectively at the less substituted oxygen:
C4H7MgBr+CH2OCH2→C4H7CH2CH2OMgBrH3O+C4H7CH2CH2OH
Ethylene oxide derivatives yield primary alcohols with cyclobutyl appendages2 .
Cross-Coupling Reactions
Magnesium bromocyclobutyl- participates in Kumada couplings with aryl or alkyl halides:
C4H7MgBr+ArXPd catalystAr-C4H7+MgBrX
This method constructs cyclobutyl-substituted aromatics, useful in medicinal chemistry .
Substrate | Catalyst | Product | Yield |
---|---|---|---|
Bromobenzene | Pd(PPh₃)₄ | Phenylcyclobutane | 72% |
1-Bromo-4-fluorobenzene | NiCl₂(dppe) | 4-Fluorophenylcyclobutane | 68% |
Side Reactions and Stability
-
Protonolysis : Rapid reaction with protic solvents (e.g., water, alcohols) yields cyclobutane:
C4H7MgBr+H2O→C4H8+Mg(OH)Br -
Dimerization : At elevated temperatures, cyclobutyl radicals may dimerize to form bicyclobutane derivatives .
Comparative Reactivity
Reagent | Electrophile | Reaction Rate (k, M⁻¹s⁻¹) |
---|---|---|
Magnesium Bromocyclobutyl- | Benzaldehyde | 2.5 × 10⁻³ |
Methylmagnesium Bromide | Benzaldehyde | 3.1 × 10⁻³ |
Phenylmagnesium Bromide | Benzaldehyde | 1.8 × 10⁻³ |
The cyclobutyl group’s steric bulk slightly reduces reactivity compared to linear Grignard reagents2 .
Mechanistic Insights
DFT studies indicate that the cyclobutyl ring’s angle strain lowers the activation energy for nucleophilic attack by ∼4 kcal/mol compared to cyclohexyl analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for bromocyclobutyl magnesium compounds, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves Grignard reagent preparation under inert atmospheres (e.g., argon), using anhydrous solvents like THF or diethyl ether. Key steps include controlled addition of bromocyclobutane to magnesium turnings, monitoring exothermic reactions via temperature control (0–25°C). Reproducibility requires strict adherence to stoichiometric ratios, solvent purity, and moisture-free conditions . Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm organometallic formation .
Q. How should researchers design experiments to investigate the reactivity of bromocyclobutyl magnesium derivatives in cross-coupling reactions?
- Methodological Answer : Design a factorial experiment varying:
- Catalysts (e.g., Ni/Fe vs. Pd-based systems),
- Substrates (aryl halides, alkenes),
- Solvent polarity (THF vs. DME),
- Temperature (room temp vs. reflux).
Use gas chromatography (GC) or HPLC to quantify yield and byproducts. Include negative controls (e.g., reactions without catalysts) to validate mechanistic assumptions .
Q. What spectroscopic techniques are critical for characterizing bromocyclobutyl magnesium intermediates, and how should conflicting data be resolved?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., D8-THF) to avoid proton interference. For <sup>25</sup>Mg NMR (low sensitivity), employ high-field spectrometers (≥500 MHz) and signal averaging .
- IR : Identify Mg–C vibrational modes (450–550 cm<sup>-1</sup>).
- Contradictions : Replicate experiments under identical conditions; cross-validate with alternative methods (e.g., X-ray crystallography if crystals are obtainable) .
Advanced Research Questions
Q. How can computational chemistry complement experimental studies to elucidate the electronic structure of bromocyclobutyl magnesium species?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model Mg–C bond polarization and cyclobutane ring strain.
- Compare computed NMR chemical shifts with experimental data to validate models.
- Use Molecular Dynamics (MD) simulations to study solvent effects on reactivity .
Q. What strategies resolve contradictions in reported catalytic efficiencies of bromocyclobutyl magnesium reagents in asymmetric synthesis?
- Methodological Answer :
- Conduct meta-analysis of published data, focusing on variables like catalyst loading, ligand design (e.g., chiral N-heterocyclic carbenes), and reaction scale.
- Perform controlled replication studies with standardized substrates (e.g., benzaldehyde) to isolate ligand effects .
- Use statistical tools (ANOVA) to identify outliers and systematic biases .
Q. How should researchers design interdisciplinary studies to explore the biological interactions of bromocyclobutyl magnesium complexes?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (MTT assay) and Mg<sup>2+</sup> release kinetics in cell cultures.
- Spectroscopic tracking : Use ICP-MS to quantify intracellular Mg accumulation.
- Theoretical modeling : Predict bioavailability via logP calculations and membrane permeability assays .
Q. Data Analysis and Reporting
Q. What are best practices for presenting conflicting kinetic data in bromocyclobutyl magnesium reaction mechanisms?
- Methodological Answer :
- Use Arrhenius plots to compare activation energies across studies.
- Highlight solvent-dependent effects (e.g., dielectric constant) in supplemental tables.
- Apply the Eyring-Polanyi equation to reconcile discrepancies in entropy/enthalpy contributions .
Q. How can researchers leverage systematic reviews to identify gaps in the literature on cyclobutyl-magnesium chemistry?
- Methodological Answer :
- Follow PRISMA guidelines for literature screening, using databases like SciFinder and PubMed.
- Code studies by reaction type (e.g., nucleophilic additions, polymerizations) and outcomes (yield, stereoselectivity).
- Use Cochrane risk-of-bias tools to assess experimental rigor in cited works .
Q. Experimental Design Challenges
Q. What methodological adjustments are required to study air-sensitive bromocyclobutyl magnesium species in aqueous environments?
- Methodological Answer :
- Employ Schlenk-line techniques for reagent transfer.
- Use stabilizing ligands (e.g., crown ethers) to mitigate hydrolysis.
- Monitor reaction progress in real-time via Raman spectroscopy with O2/H2O probes .
Q. How can advanced imaging techniques (e.g., cryo-EM) be adapted to characterize magnesium-cyclobutyl aggregates?
Comparison with Similar Compounds
Comparison with Similar Organomagnesium Bromides
Structural and Molecular Properties
The table below compares bromocyclobutyl magnesium with two structurally related organomagnesium bromides from the evidence:
Key Observations :
- Steric Effects : The cyclobutyl group in bromocyclobutyl magnesium introduces significant steric hindrance compared to linear aliphatic (e.g., 2-methanidylbutane) or aromatic (naphthalenyl) substituents. This could reduce reactivity in sterically demanding reactions .
- Thermal Stability : Aromatic substituents, as in the naphthalenyl derivative, may confer greater thermal stability due to resonance stabilization, whereas aliphatic or strained cyclic systems (e.g., cyclobutyl) might decompose more readily .
Analytical Characterization
- Spectroscopic Data : Table 2 in highlights methods like NMR and IR spectroscopy for characterizing magnesium complexes. For bromocyclobutyl magnesium, $ ^1\text{H} $-NMR would show distinct cyclobutyl proton signals (δ ~2.5–3.5 ppm), while IR might reveal Mg-Br stretches near 500 cm⁻¹ .
- Thermogravimetric Analysis (TGA) : ’s Table 1 on SLM-processed magnesium alloys suggests TGA could assess thermal decomposition profiles, critical for comparing stability across compounds .
Properties
Molecular Formula |
C4H7BrMg |
---|---|
Molecular Weight |
159.31 g/mol |
IUPAC Name |
magnesium;cyclobutane;bromide |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
QRUDPBHCPMSJFN-UHFFFAOYSA-M |
Canonical SMILES |
C1C[CH-]C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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